N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups and a carboxamide-linked thiophene-ethyl chain.
Properties
IUPAC Name |
1,3,5-trimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)19-11)16(22)17-9-14(13-5-8-23-10-13)21-7-4-6-18-21/h4-8,10,14H,9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUGFHTSQQZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s known that pyrazole derivatives can have a selective inhibition potential, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects.
Pharmacokinetics
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against leishmania aethiopica clinical isolate and plasmodium berghei infected mice, respectively.
Result of Action
The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Pyrazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological interactions.
- Thiophene Ring : A sulfur-containing heterocycle that enhances the compound's electronic properties.
- Carboxamide Group : This functional group is crucial for the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can interact with specific receptors, modulating signaling pathways associated with inflammation and cancer.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
Biological Activities
Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes some of the notable findings related to the biological effects of similar compounds:
Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity by inhibiting tumor necrosis factor (TNF-α) and interleukin (IL-6) at concentrations comparable to standard drugs like dexamethasone . This suggests that this compound could possess similar therapeutic potential.
Anticancer Properties
Recent advancements in drug design have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with structural similarities to our target compound have demonstrated IC50 values as low as 0.39 µM against HCT116 cancer cell lines . These findings support the hypothesis that this compound may also exhibit significant anticancer activity.
Antimicrobial Efficacy
Research has shown that various pyrazole derivatives possess antimicrobial properties against bacterial strains such as E. coli and Bacillus subtilis. These compounds were tested at concentrations around 40 µg/mL and displayed promising results . The potential for this compound to act as an antimicrobial agent warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several analogues, including:
Compound A : N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₇H₁₈N₅OCl
- Molecular Weight : 343.81 g/mol
- Key Features : Chlorobenzyl and methylpyrazole substituents enhance lipophilicity and steric bulk compared to the target compound’s thiophene-ethyl chain. The chlorine atom may improve metabolic stability but reduces solubility .
Compound B : N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C₁₉H₂₃N₅OS
- Molecular Weight : 369.5 g/mol
Compound C : (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
- Molecular Formula: Not explicitly stated (complex structure).
- Key Features: Difluoromethyl and sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, contrasting with the target compound’s non-polar methyl and thiophene groups .
Physicochemical and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling pyrazole and thiophene derivatives via nucleophilic substitution or condensation. For example, describes the use of KCO in DMF for similar pyrazole-thiophene hybrids, achieving yields through controlled stirring at room temperature . Column chromatography (e.g., silica gel) is critical for purification, as noted in , where triazole-pyrazole hybrids were isolated with 61% yield after 16-hour reactions at 50°C .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and substituent positions. and emphasize NMR for verifying aromatic proton environments in pyrazole derivatives . HPLC with UV detection (e.g., C18 columns) ensures purity >95%, as referenced in (though BenchChem is excluded, standard protocols apply) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. highlights the use of biochemical reagents in proteomics, suggesting sonication or mild heating to enhance solubility . Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) are critical for optimizing storage conditions.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
- Methodological Answer : Comparative SAR studies are key. For example, and demonstrate that substituent positioning (e.g., electron-withdrawing groups on phenyl rings) modulates bioactivity in pyrazole-carbothioamides . Use dose-response curves and statistical tools (e.g., ANOVA) to assess significance. If conflicting data arise, revisit assay conditions (e.g., cell line specificity, incubation time) or probe off-target effects via kinase profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
